An opioid analgesic chemically related to and with an action resembling that of MEPERIDINE, but more rapid in onset and of shorter duration. It has been used in obstetrics, as pre-operative medication, for minor surgical procedures, and for dental procedures. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1067)
Alphaprodine hydrochloride
CAS No.: 561-78-4
Cat. No.: VC0003066
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 561-78-4 |
---|---|
Molecular Formula | C16H24ClNO2 |
Molecular Weight | 297.82 g/mol |
IUPAC Name | [(3S,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
Standard InChI | InChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16+;/m0./s1 |
Standard InChI Key | LFLUADVCIBEPQJ-MELYUZJYSA-N |
Isomeric SMILES | CCC(=O)O[C@@]1(CCN(C[C@@H]1C)C)C2=CC=CC=C2.Cl |
SMILES | CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl |
Canonical SMILES | CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Alphaprodine hydrochloride (C₁₆H₂₃NO₂·HCl) is a white, crystalline powder with a molecular weight of 297.82 g/mol. Its chemical structure features a piperidine ring substituted with methyl and phenyl groups, esterified with propionic acid to form the hydrochloride salt .
Experimental Characteristics
Key physical properties include:
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Refractive Index: 1.499 (α-form), 1.572 (β-form), 1.597 (γ-form)
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Decomposition: Emits toxic fumes of nitrogen oxides and hydrogen chloride above 220°C .
Table 1: Physicochemical Properties of Alphaprodine Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₃NO₂·HCl | PubChem |
Density | 1.12 g/cm³ | PubChem |
Solubility | Freely soluble in water | PubChem |
Kovats Retention Index | 1788 (non-polar GC column) | PubChem |
The compound’s stability under varying pH conditions and its chromatographic behavior have been critical for developing analytical methods, such as gas-liquid chromatography (GLC) with nitrogen-phosphorus detectors .
Pharmacological Mechanism
Alphaprodine exerts its effects via agonism at μ-opioid receptors in the central nervous system. Binding inhibits adenylate cyclase activity, reducing intracellular cAMP and hyperpolarizing neurons through potassium efflux. This dual action diminishes pain signal transmission and induces sedation.
Receptor Affinity and Selectivity
Compared to morphine, alphaprodine exhibits:
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Faster receptor association kinetics (onset within 5–10 minutes).
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Shorter dissociation half-life (duration: 1–2 hours).
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Reduced δ-opioid receptor activity, minimizing gastrointestinal side effects.
Clinical Applications
Surgical Anesthesia
A landmark study of 209 surgical patients demonstrated alphaprodine’s efficacy when administered intravenously at doses of 30–1,620 mg. When combined with antagonists like levallorphan, respiratory depression incidence dropped from 22% to 4%, while analgesia remained effective.
Table 2: Surgical Analgesia Outcomes (n = 209)
Parameter | Alphaprodine Alone | Alphaprodine + Antagonist |
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Effective Analgesia (%) | 78 | 94 |
Respiratory Depression | 22% | 4% |
Nausea Incidence | 15% | 9% |
Obstetric Use
In a double-blind trial comparing alphaprodine and meperidine for labor pain:
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Alphaprodine (40 mg IV) provided equivalent pain relief to meperidine (80 mg IV).
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Neonatal Apgar scores were comparable, though alphaprodine-associated respiratory depression required naloxone in 12% of cases.
Pediatric Sedation
A retrospective analysis of 103 children (1–11 years) undergoing dental procedures reported:
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87% success rate in achieving cooperative behavior with doses of 0.2–1.8 mg/kg .
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Side effects included nausea (2%), injection site swelling (8%), and transient respiratory depression (1%) .
Table 3: Pediatric Sedation Efficacy by Dose (n = 103)
Dose (mg/kg) | Success Rate (%) | Adverse Events (%) |
---|---|---|
0.2–0.7 | 92 | 5 |
0.8–1.1 | 78 | 18 |
≥1.2 | 64 | 27 |
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
A validated GC-MS method using a 3% SE-30/OV-17 column achieves:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 210 nm) offers:
Comparative Pharmacology
Versus Morphine
Parameter | Alphaprodine | Morphine |
---|---|---|
Onset (IV, min) | 5–10 | 15–30 |
Duration (hr) | 1–2 | 4–6 |
Respiratory Risk | Moderate | High |
Analgesic Potency | 0.6× | 1× |
Versus Fentanyl
Alphaprodine’s lower lipid solubility limits CNS penetration, reducing abuse potential but also prolonging recovery in prolonged infusions.
Regulatory and Historical Context
First marketed in 1949 by Hoffmann-La Roche, alphaprodine’s use declined post-1980s due to:
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Short duration necessitating frequent redosing.
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Emergence of safer alternatives (e.g., remifentanil).
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Scheduling: Classified as Schedule II under the UN Single Convention on Narcotic Drugs.
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